2'-ETHYL-1,5-DIMETHYL-6'-NITRO-1'-PROPYL-2',4'-DIHYDRO-1'H-SPIRO[1,5-DIAZINANE-3,3'-QUINOLINE]-2,4,6-TRIONE
Overview
Description
2’-ethyl-1,3-dimethyl-6’-nitro-1’-propyl-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-ethyl-1,3-dimethyl-6’-nitro-1’-propyl-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and quinolines, which undergo a series of condensation, cyclization, and nitration reactions under controlled conditions. Common reagents used in these reactions include strong acids, bases, and nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, advanced purification techniques, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2’-ethyl-1,3-dimethyl-6’-nitro-1’-propyl-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2’-ethyl-1,3-dimethyl-6’-nitro-1’-propyl-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as photochromic or electrochromic materials.
Mechanism of Action
The mechanism of action of 2’-ethyl-1,3-dimethyl-6’-nitro-1’-propyl-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The spiro structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indoline]: Known for its photochromic properties.
5,6-dihydro-1H-pyridin-2-one derivatives: Studied for their antiviral activities.
Uniqueness
2’-ethyl-1,3-dimethyl-6’-nitro-1’-propyl-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione stands out due to its unique spiro structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2'-ethyl-1,3-dimethyl-6'-nitro-1'-propylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-5-9-22-14-8-7-13(23(27)28)10-12(14)11-19(15(22)6-2)16(24)20(3)18(26)21(4)17(19)25/h7-8,10,15H,5-6,9,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBGNBJAIZHSCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(C2(CC3=C1C=CC(=C3)[N+](=O)[O-])C(=O)N(C(=O)N(C2=O)C)C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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